(2Z,5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-prop-2-enyl-2-(1H-1,2,4-triazol-5-ylimino)-1,3-thiazolidin-4-one
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Overview
Description
The compound “(2Z,5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-prop-2-enyl-2-(1H-1,2,4-triazol-5-ylimino)-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of 5-methoxy-3-methyl-1,3-benzothiazole-2-carbaldehyde with 3-prop-2-enyl-2-(1H-1,2,4-triazol-5-ylimino)-1,3-thiazolidin-4-one under specific conditions such as the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bonds in the thiazolidinone ring can be reduced to form saturated derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like chlorine or bromine for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated thiazolidinone derivatives.
Substitution: Formation of nitro or halogenated benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in biological pathways. The benzothiazole and triazole rings are known to interact with proteins, potentially disrupting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2Z,5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-prop-2-enyl-2-(1H-1,2,4-triazol-5-ylimino)-1,3-thiazolidin-4-one: Unique due to its specific substitution pattern and combination of functional groups.
Thiazolidinones: A broad class of compounds with diverse biological activities.
Benzothiazoles: Known for their antimicrobial and anticancer properties.
Triazoles: Widely used in medicinal chemistry for their antifungal and antibacterial activities.
Uniqueness
This compound is unique due to its specific combination of benzothiazole, triazole, and thiazolidinone moieties, which may confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
(2Z,5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-prop-2-enyl-2-(1H-1,2,4-triazol-5-ylimino)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2S2/c1-4-7-23-14(24)13(27-17(23)20-16-18-9-19-21-16)15-22(2)11-8-10(25-3)5-6-12(11)26-15/h4-6,8-9H,1,7H2,2-3H3,(H,18,19,21)/b15-13-,20-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQSKVVAJMUQPD-ZKSHXGKMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC)SC1=C3C(=O)N(C(=NC4=NC=NN4)S3)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=C(C=CC(=C2)OC)S/C1=C\3/C(=O)N(/C(=N/C4=NC=NN4)/S3)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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